molecular formula C7H11BN2O4S B13461923 (4-((N-Methylsulfamoyl)amino)phenyl)boronic acid

(4-((N-Methylsulfamoyl)amino)phenyl)boronic acid

Cat. No.: B13461923
M. Wt: 230.05 g/mol
InChI Key: MIJUNOHVYFXADK-UHFFFAOYSA-N
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Description

{4-[(methylsulfamoyl)amino]phenyl}boronic acid is a boronic acid derivative characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylsulfamoyl group

Preparation Methods

The synthesis of {4-[(methylsulfamoyl)amino]phenyl}boronic acid typically involves the reaction of 4-aminophenylboronic acid with methylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the desired boronic acid derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

{4-[(methylsulfamoyl)amino]phenyl}boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

{4-[(methylsulfamoyl)amino]phenyl}boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(methylsulfamoyl)amino]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its activity as an enzyme inhibitor. The methylsulfamoyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11BN2O4S

Molecular Weight

230.05 g/mol

IUPAC Name

[4-(methylsulfamoylamino)phenyl]boronic acid

InChI

InChI=1S/C7H11BN2O4S/c1-9-15(13,14)10-7-4-2-6(3-5-7)8(11)12/h2-5,9-12H,1H3

InChI Key

MIJUNOHVYFXADK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NS(=O)(=O)NC)(O)O

Origin of Product

United States

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